molecular formula C15H11FN2O3S2 B2767024 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 330201-82-6

3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2767024
CAS No.: 330201-82-6
M. Wt: 350.38
InChI Key: YDDPKVFXYRYFKP-UHFFFAOYSA-N
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Description

3-Fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a benzothiazole-derived compound featuring a methylsulfonyl group at position 6 of the benzothiazole ring and a 3-fluorobenzamide moiety directly attached to the thiazole nitrogen. This compound is structurally analogous to several bioactive benzothiazoles studied for antimicrobial, antitumor, and enzyme-inhibitory properties .

Properties

IUPAC Name

3-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3S2/c1-23(20,21)11-5-6-12-13(8-11)22-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDPKVFXYRYFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, blocking their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide with structurally related compounds, emphasizing substituent variations and their implications:

Compound Name Substituent on Benzothiazole (Position 6) Benzamide Substituent Key Properties/Applications References
This compound Methylsulfonyl (SO₂CH₃) 3-Fluoro High polarity; potential enzyme inhibition
2-Chloro-N-[6-(methylsulfonyl)benzo[d]thiazol-2-yl]benzamide Methylsulfonyl (SO₂CH₃) 2-Chloro Increased lipophilicity; possible cytotoxicity
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide Fluoro (F) 4-Piperidinylsulfonyl Enhanced solubility; kinase inhibition
3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (9a) - 3-Methylsulfonyl Thiazole-pyridine hybrid; fragment-based drug discovery
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethyl (CF₃) Phenylacetyl High lipophilicity; antimicrobial activity
3-Fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide Methyl (CH₃) 3-Fluoro Reduced polarity; antitumor applications

Electronic and Physicochemical Properties

  • Methylsulfonyl vs. Trifluoromethyl : The methylsulfonyl group (SO₂CH₃) in the target compound increases polarity and hydrogen-bond acceptor capacity compared to the lipophilic trifluoromethyl (CF₃) group in ’s analogues. This may improve aqueous solubility and target binding .
  • Fluoro vs.
  • Positional Isomerism : In , the sulfonyl group is on the benzamide ring rather than the benzothiazole, altering electronic distribution and solubility profiles .

Biological Activity

3-Fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic compound characterized by its complex structure, which includes a fluorine atom and a methylsulfonyl group attached to a benzothiazole moiety. This compound belongs to the class of benzamide derivatives, known for diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. The presence of the thiazole ring contributes significantly to its unique chemical properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C15H11FN2O3S2
  • Molecular Weight : 350.39 g/mol
  • CAS Number : 330201-82-6

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in anticancer and antimicrobial domains. The thiazole moiety is recognized for its ability to modulate various biological pathways, potentially influencing cell cycle regulation and apoptosis mechanisms.

Anticancer Activity

Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess cytotoxic effects. For instance, compounds with structural similarities have demonstrated significant inhibition of cancer cell proliferation in studies involving cell lines such as Colo205 and MCF7.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound B7A4311.61Apoptosis induction
Compound 4iH12991.98Cell cycle arrest

Antimicrobial Activity

The compound's potential as an antibacterial agent has also been explored. Similar benzothiazole derivatives have been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, leading to bacteriostatic effects.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaActivity
Thiazole Derivative AGram-positive bacteriaInhibition of growth
Thiazole Derivative BGram-negative bacteriaInhibition of growth

While specific details on the mechanism of action for this compound are still under investigation, its structural components suggest potential interactions with cellular pathways involved in apoptosis and inflammation. The fluorine atom and methylsulfonyl group may enhance the compound's ability to penetrate cellular membranes and interact with target proteins or enzymes.

Case Studies

Recent studies have focused on synthesizing novel derivatives based on the benzothiazole scaffold to evaluate their biological activities. For example, a study synthesized several benzothiazole compounds that exhibited significant anti-inflammatory and anticancer properties. These findings highlight the importance of structural modifications in enhancing biological activity.

Example Study

In a study published in 2024, researchers designed and synthesized twenty-five novel benzothiazole compounds, including derivatives similar to this compound. The active compounds were screened through bioactivity assessments and showed significant inhibition of cell proliferation in various cancer cell lines while also decreasing pro-inflammatory cytokines like IL-6 and TNF-α .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, and how are key intermediates prepared?

  • Methodology :

  • The synthesis typically involves multi-step organic reactions. First, the benzo[d]thiazole core is formed via cyclization of 2-aminobenzenethiol derivatives under basic conditions (e.g., KOH/EtOH) .
  • The methylsulfonyl group is introduced at the 6-position via sulfonylation using methylsulfonyl chloride in the presence of a base (e.g., pyridine) .
  • The benzamide moiety is attached through coupling reactions, such as EDCI/HOBt-mediated amide bond formation between the thiazole-2-amine and 3-fluorobenzoic acid derivatives .
  • Purification is achieved via column chromatography, and structural validation uses NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., fluorine coupling in the 3-fluorophenyl group, methylsulfonyl singlet at ~3.3 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) validate functional groups .
  • Mass Spectrometry : HRMS provides exact mass matching to the molecular formula (C₁₅H₁₀FN₂O₃S₂) .
  • X-ray Crystallography (if available): Resolves stereoelectronic effects and confirms Z/E configurations of substituents .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis, particularly for the sulfonylation step?

  • Methodology :

  • Reaction Condition Screening : Test solvents (DMF vs. DCM), bases (pyridine vs. triethylamine), and temperatures to maximize sulfonylation efficiency .
  • In-Situ Monitoring : Use thin-layer chromatography (TLC) or in-line IR to track reaction progress and minimize byproducts .
  • Purification Strategies : Employ gradient elution in column chromatography or recrystallization from ethanol/water mixtures to isolate high-purity product (>98%) .

Q. What strategies resolve contradictions in biological activity data across studies, such as variable IC₅₀ values?

  • Methodology :

  • Assay Standardization : Use validated protocols (e.g., ATP-based kinase assays) with controls for enzyme lot variability and buffer conditions .
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 4-bromo or 4-chloro substitutions) to identify substituents critical for target binding .
  • Computational Docking : Perform molecular dynamics simulations to assess binding poses with targets (e.g., EGFR kinase) and correlate with experimental IC₅₀ .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Transcriptomic/Proteomic Profiling : RNA-seq or SILAC-based proteomics identifies downstream pathways affected by treatment .
  • Pharmacodynamic Studies : Measure biomarker modulation (e.g., phosphorylation levels of kinases) in tumor xenograft models .

Methodological Challenges & Solutions

Q. What are common pitfalls in synthesizing the benzo[d]thiazole core, and how are they addressed?

  • Challenges : Low cyclization yields due to steric hindrance or competing side reactions.
  • Solutions :

  • Use microwave-assisted synthesis to enhance reaction rates and selectivity .
  • Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to stabilize intermediates .

Q. How do researchers ensure reproducibility in biological assays given the compound’s solubility limitations?

  • Solutions :

  • Use co-solvents (e.g., DMSO ≤0.1%) and verify solubility via dynamic light scattering (DLS) .
  • Prepare fresh stock solutions and validate stability via HPLC before assays .

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